Ethyl 3-hydroxy-4-(trifluoromethyl)benzoate
Description
Ethyl 3-hydroxy-4-(trifluoromethyl)benzoate is a substituted benzoate ester characterized by a hydroxyl (-OH) group at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring, with an ethyl ester (-COOEt) at the 1-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C10H9F3O3 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
ethyl 3-hydroxy-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-2-16-9(15)6-3-4-7(8(14)5-6)10(11,12)13/h3-5,14H,2H2,1H3 |
InChI Key |
YEQXVIXJRIWXAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-4-(trifluoromethyl)benzoate typically involves the esterification of 3-hydroxy-4-(trifluoromethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-hydroxy-4-(trifluoromethyl)benzoic acid+ethanolacid catalystethyl 3-hydroxy-4-(trifluoromethyl)benzoate+water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-(trifluoromethyl)benzoate.
Reduction: Formation of ethyl 3-hydroxy-4-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Ethyl 3-hydroxy-4-(trifluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Trifluoromethyl Group : -CF₃ improves thermal stability and resistance to enzymatic degradation. This is evident in Ethyl 4-(trifluoromethyl)benzoate’s use as a robust intermediate in radiopharmaceuticals .
- Halogen Substitution : Bromo and fluoro substituents (e.g., Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate) enhance electrophilicity, facilitating participation in Suzuki-Miyaura couplings .
Biological Activity
Ethyl 3-hydroxy-4-(trifluoromethyl)benzoate is an organic compound notable for its unique structural characteristics and potential biological activities. This article explores its biological activity, including its interaction with biological targets, synthesis methods, and comparative analysis with related compounds.
Structural Characteristics
This compound features a trifluoromethyl group at the meta position relative to the hydroxyl group on the benzene ring. This configuration influences the compound's lipophilicity and reactivity , enhancing its interaction with various biological targets such as enzymes and receptors due to modified electronic distribution and binding affinities.
Biological Activity Overview
The biological activity of this compound has been linked to several mechanisms:
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress, which is crucial in various pathological conditions. Its structural features contribute to enhanced antioxidant activity compared to non-fluorinated analogs.
- Enzyme Inhibition : The trifluoromethyl group significantly alters interaction dynamics with enzymes, potentially leading to improved therapeutic effects in drug development .
- Medicinal Chemistry Applications : Studies suggest that this compound can serve as a scaffold for developing new pharmaceuticals targeting various biological pathways.
Synthesis Methods
Several methods have been developed for synthesizing this compound, including:
- Traditional Organic Synthesis : Utilizing reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
- Continuous Flow Reactors : These are increasingly used in industrial applications to optimize reaction conditions and improve yields through automation.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes key characteristics:
| Compound Name | Molecular Formula | Functional Groups | Unique Features |
|---|---|---|---|
| Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate | C11H10F3O3 | Hydroxyl, Trifluoromethyl | Meta vs. para position of substituents |
| Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate | C11H10F3O3 | Hydroxyl, Trifluoromethyl | Different substitution pattern |
| Ethyl 3-hydroxybenzoate | C9H10O3 | Hydroxyl, Ester | No trifluoromethyl group |
| Trifluoroacetophenone | C9H7F3O | Ketone, Trifluoromethyl | Contains a carbonyl instead of an ester |
This table illustrates how variations in substituent positioning and functional groups can lead to distinct chemical behaviors and biological activities.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Enzyme Interaction Studies : Research indicates that the trifluoromethyl group enhances binding affinity towards specific enzymes, which could be crucial for developing inhibitors targeting metabolic pathways.
- Therapeutic Applications : The compound's ability to modulate oxidative stress responses suggests its utility in treating conditions like ischemia or neurodegenerative diseases where oxidative damage plays a significant role .
- Antimicrobial Activity : Investigations into related compounds have shown promising results against certain bacterial strains, indicating that this compound may also possess antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
